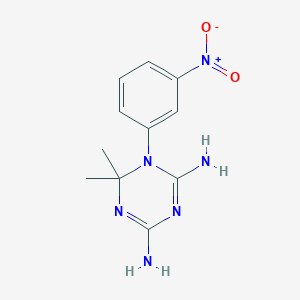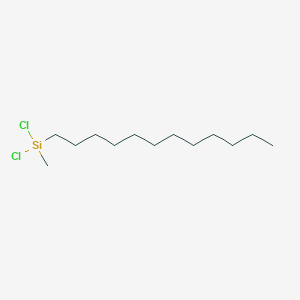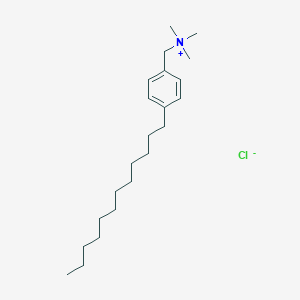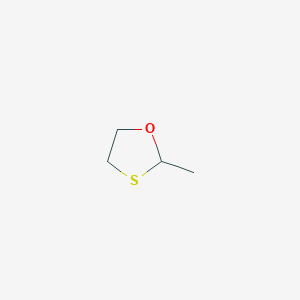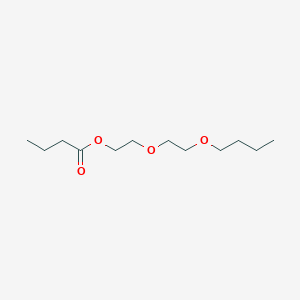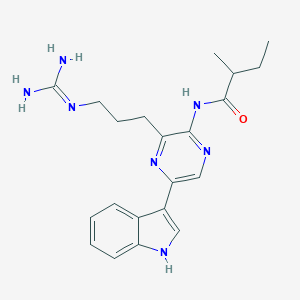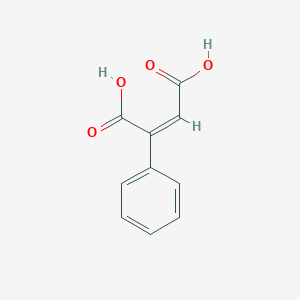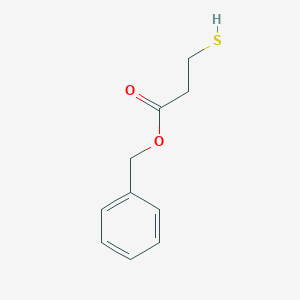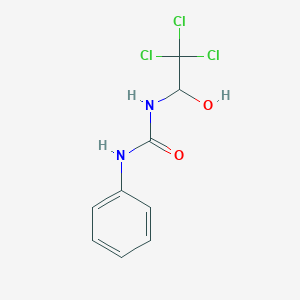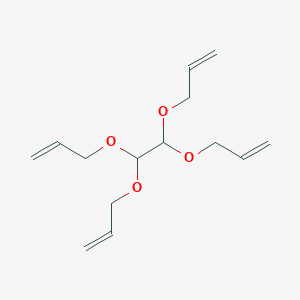
Tetraallyloxyethane
Übersicht
Beschreibung
Tetraallyloxyethane is not directly mentioned in the provided papers; however, the papers discuss various organic compounds and chemical synthesis methods that could be related to the synthesis and properties of similar ether compounds. For instance, the synthesis of highly conjugated monomers and the preparation of tetraarylmethanes involve complex organic synthesis techniques that might be applicable to the synthesis of tetraallyloxyethane .
Synthesis Analysis
The synthesis of complex organic molecules such as tetraarylmethanes and polyalkoxysiloxanes involves multi-step reactions and the use of catalysts . For example, tetraarylmethanes can be synthesized using a Friedel-Crafts cyclization followed by desulfurization , while polyalkoxysiloxanes are obtained through acid-catalyzed hydrolytic polycondensation of tetraethoxysilane and tetramethoxysilane . These methods could potentially be adapted for the synthesis of tetraallyloxyethane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of organic compounds can be elucidated using techniques such as X-ray crystallography. The papers describe the determination of crystal structures for various organic molecules, which helps in understanding their molecular packing and reactivity . The molecular structure of tetraallyloxyethane, if synthesized, could similarly be analyzed to gain insights into its reactivity and potential applications.
Chemical Reactions Analysis
The papers discuss the reactivity of organic molecules in various chemical reactions. For instance, the photopolymerization and thermal polymerization of quinodimethane monomers in the solid state are explored, with the reactivity being influenced by molecular packing parameters . Similarly, the cleavage of dihydrogen by tetra(o-tolyl)diborane(4) involves the cleavage of H-H and B-B bonds . These studies provide a foundation for understanding the types of chemical reactions that tetraallyloxyethane might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of organic compounds are crucial for their practical applications. The papers provide information on the properties of compounds such as tetra(2-chloro)ethoxysilane, including its monomeric nature in benzene solution . The preparation of flexible free-standing films from polyalkoxysiloxanes highlights the importance of molecular weight and silica content in determining the mechanical properties of the resulting materials . These findings could be relevant when considering the properties of tetraallyloxyethane for potential applications.
Wissenschaftliche Forschungsanwendungen
-
Polysiloxane-based Elastomers
- Scientific Field : Polymer Chemistry .
- Application Summary : Tetraalkoxysilanes are used as crosslinkers in the preparation of polysiloxane-based elastomers . These elastomers are used in a variety of applications such as sealants, contact lenses, adhesives, bakeware, cosmetics, and implants .
- Methods of Application : The elastomers are prepared under solvent-free, ambient conditions using the Lewis acid-catalysed Piers-Rubinsztajn (PR) reaction of hydride-terminated siloxanes with various tetrafunctional alkoxysilanes .
- Results or Outcomes : The use of linear or branched alkoxysilanes strongly influences the morphology and properties of these network polymers . The PR process can be tailored to reliably produce homogeneous, polysiloxane network materials .
-
Visible Light-Responsive Materials
- Scientific Field : Polymer Science .
- Application Summary : Donor–acceptor Stenhouse adduct (DASA) photoswitches, which can be synthesized using tetraalkoxysilanes, have been used in the development of visible light-responsive materials .
- Methods of Application : The incorporation of DASAs into polymers can be challenging due to their incompatibility with the conditions for most common polymerization techniques .
- Results or Outcomes : DASA-containing polymers have found applications in light-responsive drug delivery systems, photothermal actuators, sensors, and photoswitchable surfaces .
-
Mixed Matrix Hydrogels
- Scientific Field : Nanoscience .
- Application Summary : Tetraethyl orthosilicate (TEOS), a type of tetraalkoxysilane, is used as a crosslinker in the preparation of mixed matrix hydrogels . These hydrogels are 3D frameworks of hydrophilic polymeric material that quickly absorbs and retains a huge amount of water (or other fluid) and offers versatile functionality .
- Methods of Application : The hydrogels are prepared by following the blending and casting approach. The polymers are incorporated through chemical crosslinking by TEOS .
- Results or Outcomes : The fabricated hydrogels showed all required features: non-toxicity, biocompatibility, and improved mechanical strength . The addition and variation in TEOS (crosslinker) significantly impacted the key characteristics of the hydrogel .
-
Biocompatible Hydrogels
- Scientific Field : Polymer Science .
- Application Summary : Crosslinking agents, including tetraalkoxysilanes, have been incorporated in the hydrogel formulations for enhancing the tensile strength and attaining desired drug release characteristics .
- Methods of Application : The hydrogels are prepared by incorporating crosslinking agents into the hydrogel formulations .
- Results or Outcomes : The addition of crosslinking agents significantly enhances the tensile strength of the hydrogels and helps in achieving desired drug release characteristics .
-
Drug Delivery Systems
- Scientific Field : Pharmaceutical Sciences .
- Application Summary : Hydrogels, which can be crosslinked using tetraalkoxysilanes, have emerged as potential candidates for drug delivery systems due to their swellable and porous nature .
- Methods of Application : The formulation of hydrogels requires the addition of crosslinkers to prevent the solubilization of polymeric chains before use . Various chemical approaches have been employed for crosslinking hydrogels .
- Results or Outcomes : The addition of crosslinkers enhances the tensile strength of the hydrogels and helps in attaining desired drug release characteristics . Hydrogels exhibit viscoelastic to elastic behavior due to the incorporation of crosslinker between the polymeric chains .
-
Fluorescence Spectroscopy
- Scientific Field : Analytical Chemistry .
- Application Summary : Tetraphenylethene derivatives, which can be synthesized using tetraalkoxysilanes, have been the most studied organic chromophores in the field of environmental, biological, fluorescence spectroscopy .
- Methods of Application : These derivatives are synthesized using tetraalkoxysilanes and are used in various applications due to their thermal and photochemical stability, and excellent fluorescence .
- Results or Outcomes : These derivatives exhibit near unity quantum yield in the solution state .
Safety And Hazards
Zukünftige Richtungen
While specific future directions for Tetraallyloxyethane are not directly mentioned in the available literature, the development of novel drug delivery systems using hydrogels is a promising area of research . The crosslinking methods of polysaccharide hydrogels, including chitosan, cellulose, hyaluronic acid, and alginate, are being explored for their use as carriers in drug delivery .
Eigenschaften
IUPAC Name |
3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAAQNFGSQKPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(C(OCC=C)OCC=C)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3067526 | |
| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2,2-Tetrakis(allyloxy)ethane | |
CAS RN |
16646-44-9, 29895-12-3 | |
| Record name | Tetrakis(allyloxy)ethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16646-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016646449 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propene, 3,3',3''-(((2-propen-1-yloxy)-1-ethanyl-2-ylidene)tris(oxy))tris- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029895123 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra(allyloxy)ethane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 3,3',3''-[[(2-propen-1-yloxy)-1-ethanyl-2-ylidene]tris(oxy)]tris- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,2,2-Tetrakis(allyloxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3067526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3',3'',3'''-[1,2-ethanediylidenetetrakis(oxy)]tetrakispropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3',3''-[(allyloxy-1-ethanyl-2-ylidene)tris(oxy)]trispropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.379 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1,2,2-TETRAKIS(ALLYLOXY)ETHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0XVR212C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




